molecular formula C22H24N2O4S B2388517 (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2034467-33-7

(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2388517
CAS No.: 2034467-33-7
M. Wt: 412.5
InChI Key: FVYNUKROAPANRV-UHFFFAOYSA-N
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Description

(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic compound that features both piperidine and indole moieties

Mechanism of Action

Target of Action

The compound, also known as (4-benzylsulfonylpiperidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mechanism of interaction would depend on the specific target and the context of the biological system.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities , suggesting that this compound may also affect multiple biochemical pathways. The downstream effects would depend on the specific pathways and the context of the biological system.

Result of Action

For example, some indole derivatives have been found to exhibit cytotoxic activity against various cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: This step often involves the reaction of piperidine with benzylsulfonyl chloride under basic conditions.

    Synthesis of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling of the Two Moieties: The final step involves coupling the piperidine and indole moieties through a methanone linkage, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfonyl group or the methoxy group on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.

Scientific Research Applications

(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Vismodegib: Another SMO inhibitor used in cancer therapy.

    Sonidegib: Similar to vismodegib, used for treating basal cell carcinoma.

    Cyclopamine: A naturally occurring SMO inhibitor.

Uniqueness

(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is unique due to its dual moiety structure, which allows it to interact with multiple targets and pathways. Its ability to overcome drug resistance in Hedgehog-dependent cancers sets it apart from other similar compounds .

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-28-18-8-7-17-13-21(23-20(17)14-18)22(25)24-11-9-19(10-12-24)29(26,27)15-16-5-3-2-4-6-16/h2-8,13-14,19,23H,9-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYNUKROAPANRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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